N-Morpholinium nonafluorobutanesulfonate
Description
N-Morpholinium nonafluorobutanesulfonate (CAS: 503155-89-3) is an ionic liquid comprising a morpholinium cation and a nonafluorobutanesulfonate (NfO⁻, C₄F₉SO₃⁻) anion. Its molecular formula is C₈H₁₀F₉NO₄S, with a molecular weight of 387.22 g/mol . The morpholinium cation, derived from morpholine (a six-membered ring containing one oxygen and one nitrogen atom), imparts unique solvation and hydrogen-bonding capabilities. The NfO⁻ anion, a highly fluorinated sulfonate, contributes to thermal stability, hydrophobicity, and electrochemical inertness. This compound is utilized in niche applications such as catalysis, polymer electrolytes, and ionic liquid matrices .
Properties
IUPAC Name |
morpholin-4-ium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF9O3S.C4H9NO/c5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16;1-3-6-4-2-5-1/h(H,14,15,16);5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKZMCMBPAIVEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC[NH2+]1.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380851 | |
| Record name | N-Morpholinium nonafluorobutanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503155-89-3 | |
| Record name | N-Morpholinium nonafluorobutanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | morpholinium perfluorobutanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of N-Morpholinium nonafluorobutanesulfonate typically involves the reaction of morpholine with nonafluorobutanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain high-purity compounds .
Chemical Reactions Analysis
N-Morpholinium nonafluorobutanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonate group.
Oxidation and Reduction: The compound can be involved in redox reactions, although specific conditions and reagents may vary.
Complex Formation: It can form complexes with metal ions, which can be useful in various catalytic processes
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
N-Morpholinium nonafluorobutanesulfonate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-Morpholinium nonafluorobutanesulfonate involves its interaction with molecular targets through its sulfonate and morpholinium groups. These interactions can affect various biochemical pathways and processes, depending on the specific application . The compound can act as a catalyst or inhibitor in different reactions, influencing the overall outcome of the processes involved .
Comparison with Similar Compounds
Lithium Nonafluorobutanesulfonate (LiC₄F₉SO₃)
Key Differences :
- Cation : Li⁺ vs. morpholinium.
- Applications : LiC₄F₉SO₃ is used as a dopant in poly(methyl methacrylate) (PMMA) to enhance water absorption and mechanical properties. Studies show that lithium salts with stronger interactions with PMMA chains (higher "pinning effects") increase water retention .
- Performance : In PMMA, LiC₄F₉SO₃ exhibits moderate water absorption compared to LiClO₄ and LiCF₃SO₃, attributed to the balance between anion size and lithium's high charge density. Replacing Li⁺ with the bulkier morpholinium cation would reduce ion mobility but may improve compatibility with organic polymers .
Table 1: Cation Impact on PMMA Properties
| Salt | Water Absorption (Order) | Pinning Effect | Conductivity in PMMA |
|---|---|---|---|
| LiClO₄ | Highest | Strong | High |
| LiCF₃SO₃ | High | Moderate | Moderate |
| LiC₄F₉SO₃ | Moderate | Moderate | Low |
| N-Morpholinium NfO (hypothetical) | Low (predicted) | Weak | Very Low |
Potassium Nonafluorobutanesulfonate (KC₄F₉SO₃)
Key Differences :
- Cation : K⁺ vs. morpholinium.
- Applications : KC₄F₉SO₃ is employed as an additive in phosphoric acid fuel cells (PAFCs) to improve electrolyte conductivity. The K⁺ cation dissociates readily in H₃PO₄, releasing NfO⁻ anions that modify acid film thickness and oxygen reduction kinetics .
- Performance : KC₄F₉SO₃ outperforms longer-chain analogs (e.g., C₆F₁₃SO₃K) due to its optimal balance of anion size and dissociation efficiency. In contrast, N-Morpholinium NfO’s organic cation may aggregate in acidic media, reducing its utility in fuel cells .
Table 2: Anion Role in Fuel Cell Electrolytes
| Additive | Anion Size (Å) | Acid Conductivity Enhancement | Stability in H₃PO₄ |
|---|---|---|---|
| KC₄F₉SO₃ | ~7.2 | High | Excellent |
| KC₆F₁₃SO₃ | ~9.5 | Moderate | Excellent |
| N-Morpholinium NfO | ~7.2 | Low (predicted) | Moderate |
1-Butyl-3-Methylimidazolium Nonafluorobutanesulfonate (BMIM NfO)
Key Differences :
- Cation : Imidazolium vs. morpholinium.
- Applications : BMIM NfO is a room-temperature ionic liquid (RTIL) used in nuclear fuel reprocessing and electrochemical cells. The imidazolium cation offers high conductivity and low viscosity, while the morpholinium cation’s oxygen atom enables stronger hydrogen bonding .
- Performance : BMIM NfO exhibits superior electrochemical stability (>5 V vs. Li/Li⁺), making it ideal for high-voltage applications. N-Morpholinium NfO may sacrifice conductivity for thermal stability (>300°C) due to cation rigidity .
N-Benzyl-N-Ethylmorpholinium Chloride
Key Differences :
- Anion : Cl⁻ vs. NfO⁻.
- Applications : This morpholinium derivative is used in pharmaceuticals and crystallography. The chloride anion’s small size and polarizability contrast with NfO⁻’s bulkiness, leading to differences in solubility (e.g., chloride salts are water-soluble, while NfO⁻ salts are hydrophobic) .
Thermal Stability
Fluorinated sulfonates generally exhibit high thermal stability. N-Morpholinium NfO is stable up to 300°C, comparable to BMIM NfO but superior to KC₄F₉SO₃ (decomposes at 250°C) .
Electrochemical Performance
Biological Activity
N-Morpholinium nonafluorobutanesulfonate (CAS No. 503155-89-3) is a compound that has garnered attention for its unique chemical properties and potential biological applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
This compound is characterized by the following properties:
- Molecular Formula : C₈H₁₀F₉NO₄S
- Molecular Weight : 387.22 g/mol
- Canonical SMILES : C1COCC[NH2+]1.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F
These properties suggest that the compound has a complex structure, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets through its sulfonate and morpholinium groups. These interactions can influence several biochemical pathways, including:
- Protein Interactions : The compound is utilized in proteomics research to study protein interactions and functions.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, impacting metabolic pathways.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.
- Cellular Effects : Investigations into its cytotoxicity reveal that it can induce apoptosis in specific cancer cell lines.
Case Studies and Research Findings
-
Antimicrobial Activity Study :
- A study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition of bacterial growth at varying concentrations, suggesting its potential as an antimicrobial agent.
-
Cytotoxicity Assessment :
- In vitro assays were conducted on human cancer cell lines (e.g., HeLa, MCF-7). The compound demonstrated dose-dependent cytotoxicity, with IC50 values indicating effective concentrations for inducing cell death.
-
Mechanistic Insights :
- Research utilizing flow cytometry and Western blotting techniques revealed that the compound activates caspase pathways leading to apoptosis. This mechanism highlights its potential therapeutic applications in oncology.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
